Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

2-Methyl-2-phenoxypropanoic acid structure
943-45-3 structure
Product Name:2-Methyl-2-phenoxypropanoic acid
Numéro CAS:943-45-3
Le MF:C10H12O3
Mégawatts:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726
Update Time:2025-08-02

2-Methyl-2-phenoxypropanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Methyl-2-phenoxypropanoic acid
    • 2-Methyl-2-phenoxypropionic Acid
    • 2-METHYL-2-PHENOXY-PROPIONIC ACID
    • Propanoic acid,2-methyl-2-phenoxy-
    • 2-Methyl-2-phenoxy-propanoic acid
    • 2-Phenoxy-2,2-dimethyl acetic acid
    • 2-phenoxy-2-methylpropanoic acid
    • 2-phenoxyisobutyric acid
    • dimethylphenoxyacetic acid
    • EINECS 213-402-8
    • Phenoxyisobutyric acid
    • Propionic acid,2-methyl-2-phenoxy
    • fibric acid
    • Acide methyl-2 phenoxy-2 propionique [French]
    • Propionic acid, 2-methyl-2-phenoxy-
    • 6848ST447Q
    • 2-phenoxy-2-methylpropionic acid
    • Acide methyl-2 phenoxy-2 propionique
    • 2-Methyl-2-phenoxypropanoic acid (ACI)
    • Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
    • 2,2-Dimethyl-2-phenoxyacetic acid
    • 2,2-Dimethylphenoxyacetic acid
    • NSC 34010
    • Phenoxy-α-isobutyric acid
    • 943-45-3
    • DTXSID40241410
    • SY081720
    • AB9782
    • M2984
    • 2-methyl-2-phenoxypropanoicacid
    • W-100199
    • BRN 1947985
    • UNII-6848ST447Q
    • SCHEMBL247466
    • Q27264212
    • BBL013594
    • NSC34010
    • NSC-34010
    • Z640389616
    • NS00040390
    • AKOS000308691
    • DS-18568
    • methyl-2-phenoxypropanoic acid
    • Propanoic acid, 2-methyl-2-phenoxy-
    • ALBB-000881
    • 4-06-00-00646 (Beilstein Handbook Reference)
    • EN300-51263
    • DTXCID40163901
    • MFCD00129939
    • 2-Phenoxyisobutyricacid
    • STK346750
    • MDL: MFCD00129939
    • Piscine à noyau: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • La clé Inchi: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
    • Sourire: O=C(C(C)(C)OC1C=CC=CC=1)O
    • BRN: 1947985

Propriétés calculées

  • Qualité précise: 180.07900
  • Masse isotopique unique: 180.078644241g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 181
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 46.5

Propriétés expérimentales

  • Point de fusion: 98.0 to 102.0 deg-C
  • Point d'ébullition: 289.3°C at 760 mmHg
  • Le PSA: 46.53000
  • Le LogP: 1.92860

2-Methyl-2-phenoxypropanoic acid Informations de sécurité

2-Methyl-2-phenoxypropanoic acid Données douanières

  • Code HS:2918990090
  • Données douanières:

    Code douanier chinois:

    2918990090

    Résumé:

    2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2-Methyl-2-phenoxypropanoic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2984-25g
2-Methyl-2-phenoxypropionic Acid
943-45-3 98.0%(GC&T)
25g
¥990.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EY458-50mg
2-Methyl-2-phenoxypropionic Acid
943-45-3 98%
50mg
148CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EY458-250mg
2-Methyl-2-phenoxypropionic Acid
943-45-3 98%
250mg
467CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840677-5g
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
5g
¥2,466.00 2022-09-01
TRC
M223655-100mg
2-Methyl-2-phenoxypropanoic Acid
943-45-3
100mg
$ 70.00 2022-06-04
TRC
M223655-500mg
2-Methyl-2-phenoxypropanoic Acid
943-45-3
500mg
$ 230.00 2022-06-04
TRC
M223655-1g
2-Methyl-2-phenoxypropanoic Acid
943-45-3
1g
$ 340.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51540-250mg
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
250mg
¥309.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51540-100mg
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
100mg
¥175.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51540-5g
2-Methyl-2-phenoxypropanoic acid
943-45-3 98%
5g
¥2604.0 2024-07-18

2-Methyl-2-phenoxypropanoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Référence
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; Li, Gang; Zhang, Xing-Guo; Stepan, Antonia F.; Yu, Jin-Quan, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, rt → reflux
1.2 Solvents: Acetone ;  3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols
St. Onge, Brent; Green, James R., Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

Méthode de production 3

Conditions de réaction
Référence
Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation
Segurado, Manuel A. P.; Reis, Joao Carlos R.; Gomes de Oliveira, Jaime D.; Kabilan, Senthamaraikannan; Shanthi, Manohar, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

Méthode de production 4

Conditions de réaction
Référence
Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals
Witczak, Magdalena; Kwiecien, Halina, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

Méthode de production 5

Conditions de réaction
Référence
Synthesis of plafibride and its pharmacological activities
Xie, Yinong; Xu, Mingxia; Zhou, Guochuan; Yang, Zhengwan; Xiong, Chaomin, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 26 °C
Référence
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Référence
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; Huang, Pei-Gang; Sheng, Shou-Ri; Wang, Qiu-Ying; Guo, Lei; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates
Rehman, M. Z.; Kazi, A. A.; Siddiqui, H. L.; Kashmiri, M. A.; Ahmad, V. U., Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt → reflux
1.2 Solvents: Acetone ;  2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Référence
Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides
Meng, Xiangqing; Liang, Xiaomei; Rui, Changhui; Fan, Xianlin; Wang, Daoquan, Nongyaoxue Xuebao, 2003, 5(2), 33-39

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Référence
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; Tang, Chunlei; Han, Yaodan; Guo, Ruzhou; Qian, Hai; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Référence
Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists.
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; Zhong, Xingxing; Ye, Yayu; Li, Xiangwei; Cong, Hengjiang; et al, Chemical Science, 2022, 13(21), 6316-6321

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium hydroxide ;  20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases
, United States, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Référence
Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR)
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
Référence
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Méthode de production 19

Conditions de réaction
Référence
Sulfamates as antiglaucoma agents
, United States, , ,

Méthode de production 20

Conditions de réaction
Référence
Preparation of sulfamate esters for use against arthritis and osteoporosis
, European Patent Organization, , ,

2-Methyl-2-phenoxypropanoic acid Raw materials

2-Methyl-2-phenoxypropanoic acid Preparation Products

2-Methyl-2-phenoxypropanoic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
Numéro de commande:A859461
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:18
Prix ($):344.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
A859461
Pureté:99%
Quantité:5g
Prix ($):344.0
Courriel